
菲-2-甲酸
描述
Phenanthrene-2-carboxylic acid is a derivative of Phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . It is used to make dyes, plastics, pesticides, explosives, and drugs . It has been detected in human urine, indicating its metabolic relevance .
Molecular Structure Analysis
Phenanthrene-2-carboxylic acid has a molecular weight of 222.23900, a density of 1.305, and a boiling point of 435.367ºC at 760 mmHg . Its molecular formula is C15H10O2 .
Physical And Chemical Properties Analysis
Phenanthrene-2-carboxylic acid is a planar molecule containing 15 carbon and 10 hydrogen atoms . It is relatively stable due to the aromaticity conferred by its three fused benzene rings . It is a colorless, crystalline substance at room temperature .
科学研究应用
Phenanthrene-2-carboxylic acid: , a derivative of Phenanthrene, has several scientific research applications. Below are detailed sections focusing on unique applications:
Environmental Pollution Mitigation
Phenanthrene is recognized as one of the 16 priority pollutants, and its mitigation is a global concern. Phenanthrene-2-carboxylic acid serves as a model compound in the biodegradation study of polyaromatic hydrocarbons (PAHs), which are significant environmental pollutants .
Chemical Synthesis Precursor
This compound is primarily used as a precursor to synthesize other chemicals. Its derivatives are utilized in creating dyestuffs, drugs, explosives, and pesticides .
Supramolecular Chemistry
In supramolecular chemistry, Phenanthrene-2-carboxylic acid derivatives are used for host–guest cocrystallization studies due to their large and electron-rich cavities, which are essential for elucidating molecular structures .
作用机制
Target of Action
Phenanthrene-2-carboxylic acid, like other phenanthrene derivatives, primarily targets DNA in cancer chemotherapy . Due to its planar structure, it exhibits potential cytotoxicity by intercalating between the DNA base pairs and inhibiting the enzymes involved in DNA synthesis .
Mode of Action
The mode of action of Phenanthrene-2-carboxylic acid involves its interaction with DNA. It intercalates between the DNA base pairs, disrupting the normal function of DNA and inhibiting the enzymes that are involved in DNA synthesis . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The degradation of Phenanthrene-2-carboxylic acid is initiated by NADH-dependent oxidoreductases , which are multicomponent enzyme systems involving several proteins and nonheme iron as dioxygenases or monooxygenases . The degradation pathway of Phenanthrene-2-carboxylic acid is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway .
Pharmacokinetics
Degradation studies of similar compounds like phenanthrene have shown that degradation can occur at a rate constant of 00181/day, with half-life values of 27 and 449 according to first and second-order kinetics, respectively .
Result of Action
The result of Phenanthrene-2-carboxylic acid’s action at the molecular and cellular level is the disruption of normal DNA function, leading to cell death. This is particularly effective in rapidly dividing cells such as cancer cells . The degradation of Phenanthrene-2-carboxylic acid produces metabolites such as salicylic acid, catechol, and various phthalic acid derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenanthrene-2-carboxylic acid. For instance, changes in gas-particle partitioning, dietary source, and metabolism can lead to higher personal exposure but lower urinary levels of similar compounds like 2-MePHE and PHE . Alcohol consumption has also been identified as an influencing factor for the level of similar compounds like 2-PHECA, likely via competing the metabolism of 2-MePHE by alcohol and aldehyde dehydrogenases .
安全和危害
未来方向
The biodegradation of Phenanthrene-2-carboxylic acid could be a promising area for future research. The strain Pseudomonas chlororaphis 23aP has shown potential in utilizing Phenanthrene in a wide range of concentrations (6–100 ppm) . This suggests that this strain might be used in bioaugmentation, a biological method supporting the removal of pollutants from contaminated environments .
属性
IUPAC Name |
phenanthrene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYUOSZMIWHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530737 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthrene-2-carboxylic acid | |
CAS RN |
40452-20-8 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

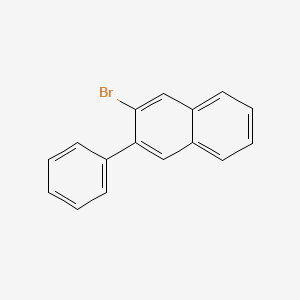

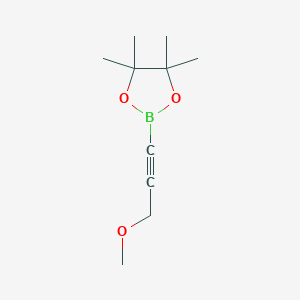




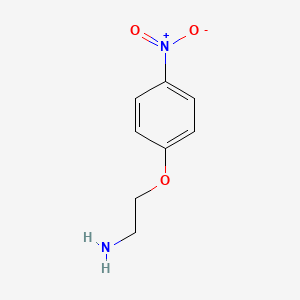
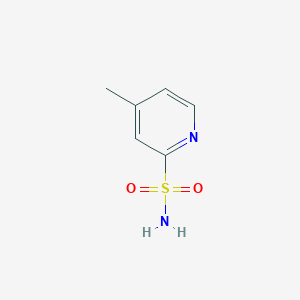
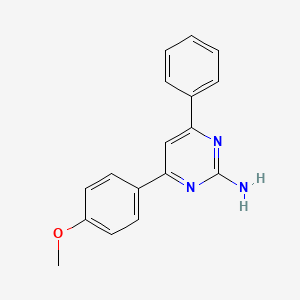


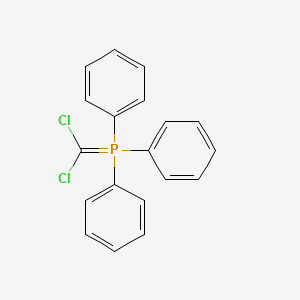
![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)